molecular formula C19H28O3 B15158186 Ethyl 3-(4-methoxyphenyl)dec-2-enoate CAS No. 654640-31-0

Ethyl 3-(4-methoxyphenyl)dec-2-enoate

Cat. No.: B15158186
CAS No.: 654640-31-0
M. Wt: 304.4 g/mol
InChI Key: VODSTSOQBZQOHV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)dec-2-enoate is an organic compound with the molecular formula C19H28O3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxyphenyl)dec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)dec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)dec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)dec-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)dec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methoxyphenyl)dec-2-enoate is unique due to its specific structural features, such as the long carbon chain and the presence of a methoxy group.

Properties

CAS No.

654640-31-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)dec-2-enoate

InChI

InChI=1S/C19H28O3/c1-4-6-7-8-9-10-17(15-19(20)22-5-2)16-11-13-18(21-3)14-12-16/h11-15H,4-10H2,1-3H3

InChI Key

VODSTSOQBZQOHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=CC(=O)OCC)C1=CC=C(C=C1)OC

Origin of Product

United States

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